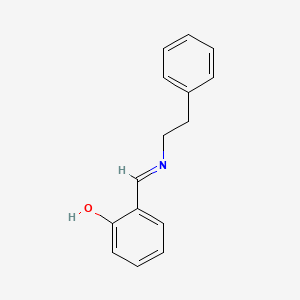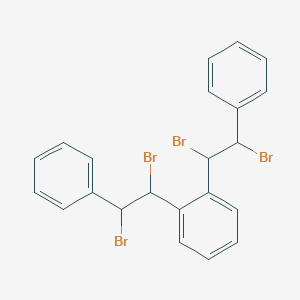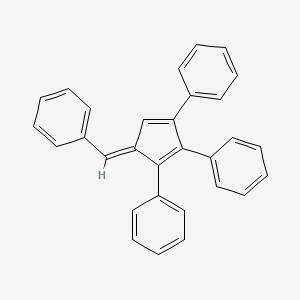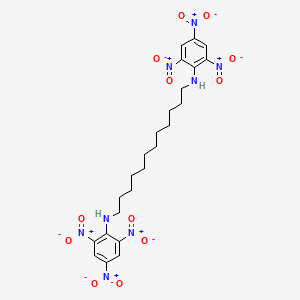
N,N'-Dodecamethylenebis(2,4,6-trintroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dodecamethylenebis(2,4,6-trintroaniline): is a chemical compound with the molecular formula C24H30N8O12 and a molecular weight of 622.54 g/mol It is characterized by the presence of two 2,4,6-trinitroaniline groups connected by a dodecamethylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) typically involves the reaction of 1,12-dodecanediamine with 2,4,6-trinitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Diamines formed by the reduction of nitro groups.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
N,N’-Dodecamethylenebis(2,4,6-trintroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and explosives.
Mecanismo De Acción
The mechanism of action of N,N’-Dodecamethylenebis(2,4,6-trintroaniline) involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
2,4,6-Trinitroaniline: A related compound with similar nitro groups but lacking the dodecamethylene chain.
N-DECYL-2,4,6-TRINITROANILINE: Another compound with a different alkyl chain length.
N-(4-ACETYLPHENYL)-2,4,6-TRINITROANILINE: A compound with an acetyl group attached to the phenyl ring.
Uniqueness: N,N’-Dodecamethylenebis(2,4,6-trintroaniline) is unique due to its dodecamethylene chain, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
159064-90-1 |
|---|---|
Fórmula molecular |
C24H30N8O12 |
Peso molecular |
622.5 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trinitrophenyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C24H30N8O12/c33-27(34)17-13-19(29(37)38)23(20(14-17)30(39)40)25-11-9-7-5-3-1-2-4-6-8-10-12-26-24-21(31(41)42)15-18(28(35)36)16-22(24)32(43)44/h13-16,25-26H,1-12H2 |
Clave InChI |
KFMRFELXXIUIMF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




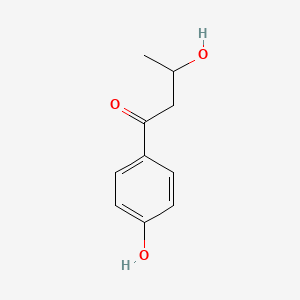

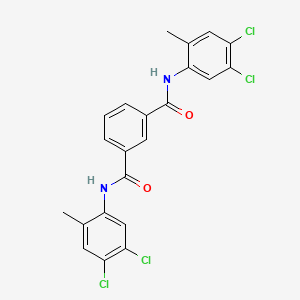

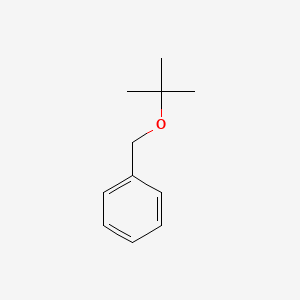



![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)
